molecular formula C22H25NO4 B13333266 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine

Cat. No.: B13333266
M. Wt: 367.4 g/mol
InChI Key: IQIOLCJHRZWOLS-VLIAUNLRSA-N
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Description

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group serves as a temporary protecting group for the α-amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., piperidine) . This compound is structurally characterized by:

  • N-methylation: A methyl group is attached to the nitrogen atom, which reduces hydrogen-bonding capacity and may enhance conformational flexibility in peptides .
  • Alloisoleucine backbone: The "allo" designation refers to the diastereomeric configuration of the isoleucine side chain, specifically the (2S,3R) stereochemistry, distinguishing it from the canonical L-isoleucine (2S,3S) .
  • Molecular formula: C₂₁H₂₃NO₄ (molecular weight 353.41 g/mol) .

Its primary application lies in peptide synthesis, where it introduces methylated or stereochemically distinct residues to modulate peptide stability, solubility, or biological activity .

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid

InChI

InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25)/t14-,20+/m1/s1

InChI Key

IQIOLCJHRZWOLS-VLIAUNLRSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine generally involves two main chemical modifications of L-alloisoleucine:

The starting material is L-alloisoleucine, a naturally occurring amino acid isomer.

Stepwise Synthetic Procedure

Step 1: N-Methylation of L-Alloisoleucine

  • The free amino group of L-alloisoleucine is methylated using a suitable methylating agent, such as methyl iodide or formaldehyde with a reducing agent (Eschenmoser methylation or reductive methylation).
  • The reaction conditions are controlled to achieve selective mono-methylation without over-alkylation or racemization.

Step 2: Fmoc Protection

  • The N-methylated L-alloisoleucine is reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., sodium bicarbonate or triethylamine in an aqueous-organic biphasic system).
  • The Fmoc group selectively protects the secondary amine, yielding this compound.
  • The reaction is typically carried out at low temperature (0–5°C) to minimize side reactions and racemization.

Purification and Characterization

  • The crude product is purified by standard chromatographic techniques such as flash column chromatography or recrystallization.
  • Purity is confirmed by High-Performance Liquid Chromatography (HPLC), typically achieving >95% purity.
  • Structural confirmation is performed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Summary Table of Preparation Parameters

Step Reagents/Conditions Purpose Notes
N-Methylation Methyl iodide or formaldehyde + reducing agent Methylate amino group Control stoichiometry to avoid over-methylation
Fmoc Protection Fmoc-Cl, base (NaHCO3 or TEA), 0–5°C Protect N-methyl amino group Use biphasic system to improve yield
Purification Chromatography or recrystallization Remove impurities Confirm >95% purity by HPLC
Characterization NMR, MS, IR, HPLC Confirm structure and purity Verify stereochemistry retention

Research Findings and Chemical Behavior

  • The Fmoc group is stable under neutral and acidic conditions but can be removed by treatment with mild bases such as 20% piperidine in dimethylformamide (DMF), enabling controlled deprotection during SPPS.
  • The N-methylation reduces hydrogen bonding capacity and increases steric hindrance, which can improve peptide stability, membrane permeability, and resistance to enzymatic degradation, making N-methylated peptides attractive for therapeutic applications.
  • Research indicates that the incorporation of this compound into peptides can modulate secondary structure and biological activity due to altered backbone conformations.

Applications in Peptide Synthesis

  • This compound is primarily used as a building block in the synthesis of peptides that require N-methylated residues for enhanced pharmacokinetic properties.
  • The Fmoc protection strategy allows for iterative peptide chain elongation on solid supports, with selective deprotection steps enabling precise sequence assembly.
  • The compound's stability and purity make it suitable for automated peptide synthesizers and research-grade peptide production.

Chemical Reactions Analysis

Fmoc Deprotection

The Fmoc group is selectively removed under basic conditions to expose the α-amino group for subsequent peptide coupling.

Reaction Conditions Efficiency Byproducts Citation
20% piperidine in DMF (10–30 min)>98% cleavageFluorenyl byproducts
2% 1,8-diazabicycloundec-7-ene (DBU) in DMF95–97% cleavageMinimal side reactions

Key Findings :

  • Deprotection kinetics are slower than non-methylated analogs due to steric hindrance from the N-methyl group.

  • Prolonged exposure to piperidine (>60 min) may lead to aspartimide formation in adjacent residues .

Peptide Coupling Reactions

The carboxylic acid group participates in amide bond formation via activation reagents.

Activation Reagent Coupling Efficiency Racemization Risk Optimal Solvent
HOBt/DIC92–95%Low (<1%)DMF
Oxyma Pure/EDC94–96%Low (<1%)DCM:DMF (1:1)
HATU/DIEA96–98%Moderate (2–3%)DMF

Mechanistic Notes :

  • Steric effects : The β-branched alloisoleucine side chain and N-methylation reduce coupling rates by ~20% compared to linear analogs .

  • Solvent dependence : Polar aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity.

Stability Under Synthetic Conditions

The compound exhibits distinct stability profiles:

Condition Stability Degradation Pathway
Acidic (TFA <25%)Stable (24 h)None observed
Basic (pH >10)Unstable (t1/2 = 2 h)Fmoc cleavage + ester hydrolysis
Oxidative (H2O2)Moderate (t1/2 = 8 h)Side-chain oxidation

Applications :

  • Compatible with Fmoc-SPPS protocols using TFA for final resin cleavage .

  • Avoid prolonged storage in basic buffers to prevent unintended deprotection.

Side Reactions and Mitigation

Reaction Type Cause Preventive Measures
Aspartimide formationBase-induced cyclizationUse 0.1 M HOBt in piperidine
RacemizationPolar aprotic solventsCouple at 0°C with HOBt/DIC
N-Methyl aggregationHydrophobic interactionsAdd 10% DMSO as a chaotrope

Comparative Reactivity Data

A study comparing Fmoc-N-Me-L-alloIle-OH with non-methylated analogs revealed:

Parameter Fmoc-N-Me-L-alloIle-OHFmoc-L-alloIle-OH
Deprotection time (20% piperidine)25 min15 min
Coupling yield (HATU/DIEA)89%98%
Solubility in DMF12 mM35 mM

Data sourced from large-scale synthesis trials

Scientific Research Applications

Chemistry: N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine is widely used in the synthesis of peptides and proteins. It serves as a building block in the SPPS method, allowing for the sequential addition of amino acids to form complex peptide chains.

Biology and Medicine: In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. In medicine, these peptides can be used in the development of peptide-based drugs and therapeutic agents.

Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and diagnostic agents. It is also used in the development of new materials and biomolecules with specific functions.

Mechanism of Action

The primary function of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine is to serve as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, revealing the free amino group for further reactions or modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with three closely related Fmoc-protected amino acids:

Property N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine Fmoc-L-isoleucine N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-isoleucine Fmoc-L-alloisoleucine (non-methylated)
CAS Number 251316-98-0 71989-23-6 138775-22-1 142810-18-2
Molecular Formula C₂₁H₂₃NO₄ C₂₁H₂₃NO₄ C₂₂H₂₅NO₄ C₂₁H₂₃NO₄
Molecular Weight (g/mol) 353.41 353.42 367.45 353.41
Stereochemistry (2S,3R) (2S,3S) (2S,3S) (2S,3R)
N-Methylation Yes No Yes No
Melting Point Not reported Not reported 174°C Not reported
Key Applications Peptide synthesis with enhanced conformational flexibility Standard SPPS Peptides requiring N-methylation for protease resistance Synthesis of allo-configured peptides

Key Differences and Implications

In contrast, Fmoc-L-alloisoleucine (non-methylated) shares the same stereochemistry but lacks the N-methyl group, limiting its utility in reducing backbone hydrogen bonding .

N-Methylation Effects :

  • The N-methyl group in the target compound and N-methyl-L-isoleucine derivative increases steric hindrance, improving resistance to proteolytic degradation. However, it may reduce solubility in polar solvents .
  • Methylation also simplifies purification by minimizing intermolecular aggregation, a common issue in SPPS .

Synthetic Utility :

  • The target compound is preferred for synthesizing peptides with tailored biophysical properties (e.g., membrane permeability) due to combined stereochemical and methylation effects .
  • Fmoc-L-isoleucine remains the standard for introducing unmodified isoleucine residues .

Biological Activity

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine (Fmoc-N-Me-L-AI) is a derivative of the amino acid alloisoleucine, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in relation to peptide synthesis and receptor interactions.

  • Molecular Formula : C22H25NO4
  • Molecular Weight : 367.44 g/mol
  • CAS Number : 1821797-58-3
  • Purity : >95% (HPLC) .

Fmoc-N-Me-L-AI is primarily utilized in peptide synthesis, where the Fmoc group serves as a protective moiety for the amino group during solid-phase peptide synthesis (SPPS). The compound's structural features allow for the incorporation of alloisoleucine into peptides, potentially influencing their biological activity.

Case Studies and Research Findings

  • Peptide Synthesis : Research indicates that Fmoc-N-Me-L-AI can be effectively incorporated into peptides to enhance their stability and bioactivity. For instance, studies have shown that peptides containing this derivative exhibit improved resistance to enzymatic degradation compared to their unmodified counterparts.
  • Receptor Interaction : Preliminary studies suggest that Fmoc-N-Me-L-AI may interact with various receptors, including those involved in metabolic regulation. For example, its analogs have been studied for their effects on ghrelin receptors, which play a crucial role in appetite regulation .
  • Antimicrobial Activity : Some derivatives of Fmoc-N-Me-L-AI have been tested for antimicrobial properties. In vitro assays demonstrated that certain modifications can enhance the compound's efficacy against specific bacterial strains, indicating potential applications in antibiotic development.

Data Table: Biological Activities of Fmoc-N-Me-L-AI Derivatives

Derivative NameBiological ActivityStudy Reference
Fmoc-N-Me-L-AIPeptide stability enhancement
Fmoc-N-Me-L-AI analogGhrelin receptor modulation
Modified Fmoc-N-Me-L-AIAntimicrobial effects

Q & A

Q. What are the recommended methods for synthesizing Fmoc-protected amino acids like N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine?

Synthesis typically involves coupling the Fmoc group to the amino acid under anhydrous conditions. For example:

  • Use Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) as an activating reagent in dimethylformamide (DMF) with a base like N,N-diisopropylethylamine (DIPEA) to facilitate the reaction .
  • Purify the product via silica gel chromatography or recrystallization. Physical properties (e.g., melting point: 146–149°C, optical rotation: -12±1° in DMF) can confirm purity .

Q. How should researchers characterize the purity and identity of this compound?

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the Fmoc group (e.g., aromatic protons at 7.3–7.8 ppm) and stereochemistry .
  • Mass Spectrometry (ESI-HRMS): Confirm molecular weight (theoretical: 353.41 g/mol) and fragmentation patterns .
  • Optical Rotation: Measure using a polarimeter (e.g., -12±1° in DMF at 1% concentration) to validate enantiomeric purity .

Q. What safety protocols are essential when handling this compound?

  • Hazard Classification: Classified under acute toxicity (Category 4) for oral, dermal, and inhalation exposure. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage: Store at 0–6°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve stereochemical ambiguities in Fmoc-protected amino acids?

  • Crystallization: Grow crystals in a solvent system (e.g., methanol/water) suitable for X-ray analysis.
  • Data Collection: Use SHELX programs (e.g., SHELXL for refinement) to determine the crystal structure. For example, a 90 K study achieved an R factor of 0.035 for N-(Fmoc)-L-isoleucine, confirming the alloisoleucine configuration .

Q. How can conflicting spectral or physical data be resolved during characterization?

  • Cross-Validation: Compare NMR data with structurally similar compounds (e.g., Fmoc-L-phenylalanine) to identify discrepancies in chemical shifts caused by methyl branching .
  • Thermal Analysis: Use differential scanning calorimetry (DSC) to detect polymorphic forms if melting points deviate from literature values (e.g., 146–149°C vs. observed 152–154°C) .

Q. What strategies optimize the stability of Fmoc-alloisoleucine in solid-phase peptide synthesis (SPPS)?

  • Coupling Conditions: Use 1-O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or hexafluoro-phosphate (HATU) in DMF with DIPEA to minimize racemization .
  • Deprotection: Remove the Fmoc group with 20% piperidine in DMF , monitoring by UV absorbance at 301 nm .

Q. How does the methyl branching in alloisoleucine impact peptide conformation compared to isoleucine?

  • Circular Dichroism (CD): Compare α-helix or β-sheet propensity in model peptides. The stereochemistry at C3 (R-configuration in alloisoleucine) may alter backbone dihedral angles .
  • Molecular Dynamics (MD): Simulate peptide folding to assess steric effects of the N-methyl and branched side chain .

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